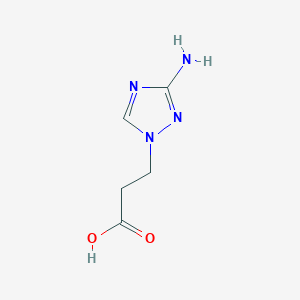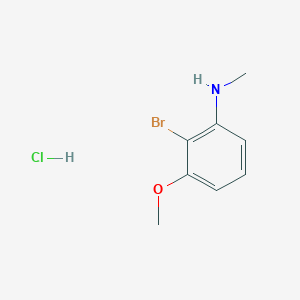![molecular formula C18H15ClN2O3 B2642060 2-[(3-Chlorophenyl)methylimino]-8-methoxychromene-3-carboxamide CAS No. 310451-10-6](/img/structure/B2642060.png)
2-[(3-Chlorophenyl)methylimino]-8-methoxychromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Chlorophenyl)methylimino]-8-methoxychromene-3-carboxamide, also known as CMIC, is a synthetic compound that belongs to the chromene family. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)methylimino]-8-methoxychromene-3-carboxamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of specific enzymes involved in disease progression, such as acetylcholinesterase in Alzheimer's disease and tyrosine kinase in cancer.
Biochemical and Physiological Effects:
2-[(3-Chlorophenyl)methylimino]-8-methoxychromene-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. 2-[(3-Chlorophenyl)methylimino]-8-methoxychromene-3-carboxamide has also been found to improve mitochondrial function, which is essential for cellular energy production.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(3-Chlorophenyl)methylimino]-8-methoxychromene-3-carboxamide in lab experiments is its synthetic nature, which allows for easy and consistent production. However, one limitation is the lack of understanding of its mechanism of action, which makes it challenging to design experiments to test its efficacy in specific diseases.
Future Directions
There are several future directions for research on 2-[(3-Chlorophenyl)methylimino]-8-methoxychromene-3-carboxamide. One potential area of research is its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Another area of research is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to understand its mechanism of action and optimize its efficacy in various diseases.
In conclusion, 2-[(3-Chlorophenyl)methylimino]-8-methoxychromene-3-carboxamide is a promising synthetic compound with potential therapeutic applications in various diseases. While there is still much to learn about its mechanism of action and efficacy, it represents a promising avenue for future research in the field of drug discovery.
Synthesis Methods
The synthesis of 2-[(3-Chlorophenyl)methylimino]-8-methoxychromene-3-carboxamide involves the reaction of 8-methoxy-2H-chromen-3-carboxylic acid with thionyl chloride, followed by reaction with 3-chlorobenzylamine to form the intermediate compound. The final product is obtained by reacting the intermediate with ammonium carbonate.
Scientific Research Applications
2-[(3-Chlorophenyl)methylimino]-8-methoxychromene-3-carboxamide has shown potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 2-[(3-Chlorophenyl)methylimino]-8-methoxychromene-3-carboxamide has also shown promising results in improving cognitive function in Alzheimer's and Parkinson's disease models.
properties
IUPAC Name |
2-[(3-chlorophenyl)methylimino]-8-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-23-15-7-3-5-12-9-14(17(20)22)18(24-16(12)15)21-10-11-4-2-6-13(19)8-11/h2-9H,10H2,1H3,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYYJVNQSLQILJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NCC3=CC(=CC=C3)Cl)C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(benzo[d]thiazol-2-yl)-N-(4-(furan-2-yl)thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2641983.png)


![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2641989.png)

![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2641991.png)



![2-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol](/img/structure/B2641997.png)
